![molecular formula C20H16O2 B113212 2-[3-(Benzyloxy)phenyl]benzaldehyde CAS No. 893736-23-7](/img/structure/B113212.png)
2-[3-(Benzyloxy)phenyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[3-(Benzyloxy)phenyl]benzaldehyde” is a chemical compound with the CAS Number: 893736-23-7 . It has a molecular weight of 288.35 . The IUPAC name for this compound is 3’- (benzyloxy) [1,1’-biphenyl]-2-carbaldehyde .
Molecular Structure Analysis
The molecular formula of “2-[3-(Benzyloxy)phenyl]benzaldehyde” is C20H16O2 . The InChI code for this compound is 1S/C20H16O2/c21-14-18-9-4-5-12-20 (18)17-10-6-11-19 (13-17)22-15-16-7-2-1-3-8-16/h1-14H,15H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[3-(Benzyloxy)phenyl]benzaldehyde” include a molecular weight of 288.34 . The compound’s InChI key is AGJBQXFVTDVSCC-UHFFFAOYSA-N .Scientific Research Applications
-
Chemical Synthesis
- Application : “2-[3-(Benzyloxy)phenyl]benzaldehyde” is used in chemical synthesis .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of the chemical synthesis involving “2-[3-(Benzyloxy)phenyl]benzaldehyde” are not specified in the source .
-
Organic Chemistry
- Application : “2-[3-(Benzyloxy)phenyl]benzaldehyde” is involved in the synthesis of substituted benzaldehydes via a two-step, one-pot reduction/cross-coupling procedure .
- Method of Application : The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents, leading to a variety of alkyl and aryl substituted benzaldehydes .
- Results or Outcomes : This methodology facilitates the effective synthesis of a 11C radiolabeled aldehyde .
-
Chemical Synthesis
- Application : “2-[3-(Benzyloxy)phenyl]benzaldehyde” is used in the synthesis of 2-benzyloxy-2′-hydroxy-3′,4′,6′-trimethoxychalcone and N2-(2-benzyloxy)benzylidenyl isonicotinic acid hydrazide .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of the chemical synthesis involving “2-[3-(Benzyloxy)phenyl]benzaldehyde” are not specified in the source .
-
Benzylic Oxidations and Reductions
- Application : “2-[3-(Benzyloxy)phenyl]benzaldehyde” can be involved in benzylic oxidations and reductions .
- Method of Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .
- Results or Outcomes : The susceptibility of alkyl side-chains to oxidative degradation is supported by these observations .
-
Chemical Synthesis
- Application : “2-[3-(Benzyloxy)phenyl]benzaldehyde” is used in the synthesis of 2-benzyloxy-2′-hydroxy-3′,4′,6′-trimethoxychalcone and N2-(2-benzyloxy)benzylidenyl isonicotinic acid hydrazide .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of the chemical synthesis involving “2-[3-(Benzyloxy)phenyl]benzaldehyde” are not specified in the source .
-
Benzylic Oxidations and Reductions
- Application : “2-[3-(Benzyloxy)phenyl]benzaldehyde” can be involved in benzylic oxidations and reductions .
- Method of Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .
- Results or Outcomes : The susceptibility of alkyl side-chains to oxidative degradation is supported by these observations .
properties
IUPAC Name |
2-(3-phenylmethoxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-14-18-9-4-5-12-20(18)17-10-6-11-19(13-17)22-15-16-7-2-1-3-8-16/h1-14H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJBQXFVTDVSCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC=C3C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602438 |
Source


|
| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Benzyloxy)phenyl]benzaldehyde | |
CAS RN |
893736-23-7 |
Source


|
| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

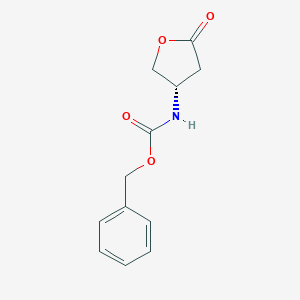
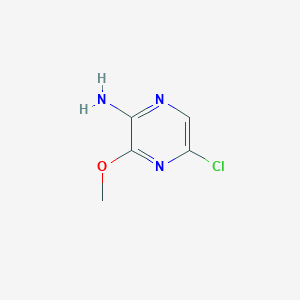
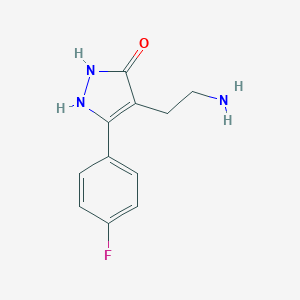
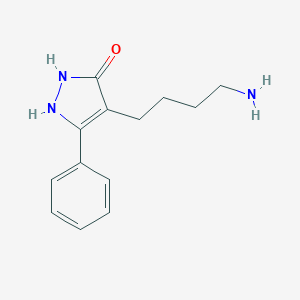
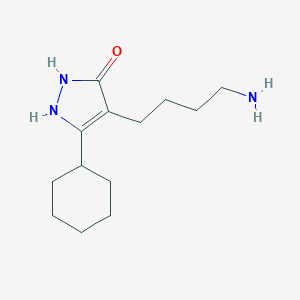
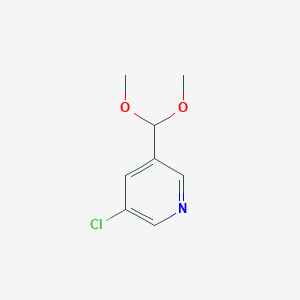
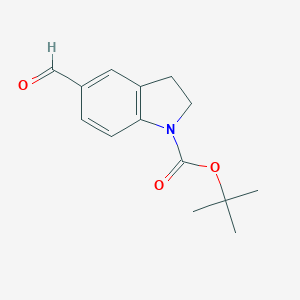
![6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113151.png)
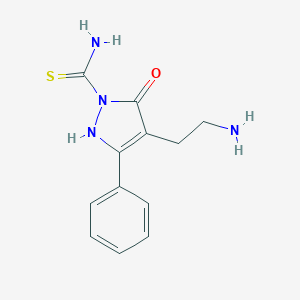
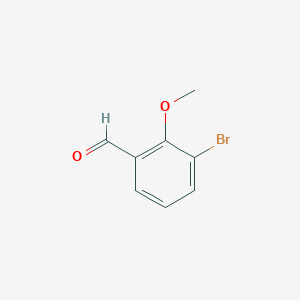
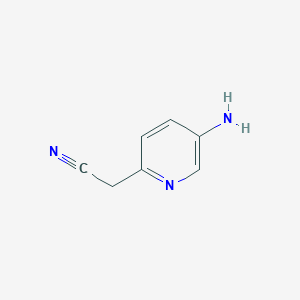
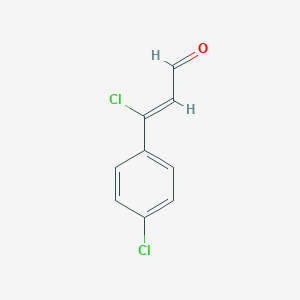
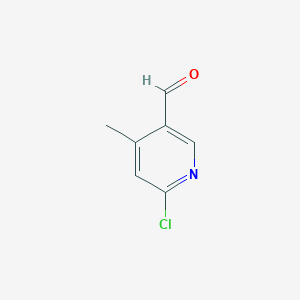
![7-Chloro-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B113165.png)